tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
IUPAC Nomenclature and Stereochemical Assignment
The systematic IUPAC name of the compound is derived from its parent structure, spiro[4.4]nonane, a bicyclic system comprising two four-membered rings connected at a single spiro carbon atom. The numbering begins at the spiro junction, with the nitrogen-containing rings prioritized for substituent assignment. The tert-butyl carbamate group (-O-CO-O-tert-butyl) is appended to the nitrogen at position 2, while the benzyl group (-CH2-C6H5) and hydroxymethyl (-CH2OH) substituents occupy positions 7 and 9, respectively.
The stereochemical descriptors (5R,9S) indicate the absolute configurations at carbons 5 and 9. Carbon 5, part of the diazaspiro system, adopts an R configuration due to the priority of the hydroxymethyl group over the adjacent nitrogen atom. Conversely, carbon 9, situated in the second ring, assumes an S configuration dictated by the spatial arrangement of the hydroxymethyl and hydrogen substituents. This stereochemical specificity is critical for the compound’s biological interactions and synthetic utility.
Molecular Architecture of Spiro[4.4]nonane Core
The spiro[4.4]nonane core consists of two four-membered rings—one containing two nitrogen atoms (2,7-diazaspiro) and the other a fully saturated carbon framework. The spiro carbon (C1) bridges these rings, creating a rigid, non-planar architecture. Bond angles at the spiro junction deviate from ideal tetrahedral geometry (≈109.5°) due to ring strain, with computed angles near 90°–100° for analogous spiro systems.
The diaza component introduces structural asymmetry, as the two nitrogen atoms occupy distinct electronic environments. The tert-butyl carbamate at N2 acts as a protecting group, while N7 is benzyl-substituted, altering the molecule’s solubility and reactivity. The hydroxymethyl group at C9 extends outward from the spiro core, contributing to hydrogen-bonding potential and stereoelectronic effects.
Conformational Analysis of Diazaspiro Ring System
The diazaspiro ring system exhibits limited conformational flexibility due to its bicyclic framework. Molecular dynamics simulations of analogous spiro compounds reveal two dominant conformers: a chair-like structure with pseudo-axial nitrogen lone pairs and a twisted boat form. For this compound, the tert-butyl carbamate and benzyl groups impose additional steric constraints, favoring conformations where bulky substituents occupy equatorial positions relative to the spiro core.
The hydroxymethyl group at C9 adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the diaza ring’s nitrogen atoms. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the hydroxymethyl oxygen and the carbamate carbonyl group. Density functional theory (DFT) calculations predict an energy barrier of ≈8–12 kcal/mol for ring puckering, indicating moderate conformational rigidity.
Comparative Structural Features with Related Diazaspiro Compounds
The structural uniqueness of tert-butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate becomes evident when compared to related diazaspiro derivatives:
2,7-Diazaspiro[4.4]nonane-1,3-dione (CID 18442720) :
- Lacks the tert-butyl carbamate and benzyl groups.
- Features two ketone groups at positions 1 and 3, enhancing electrophilicity.
- Adopts a planar spiro core due to conjugation between carbonyl groups.
2-Azaspiro[4.4]nonane-1,6-dione :
- Contains a single nitrogen atom in one ring.
- 1,6-dione configuration enables keto-enol tautomerism, absent in the target compound.
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CID 44182345) :
- Smaller spiro[3.5] framework with different ring sizes.
- Lacks stereocenters and hydroxymethyl functionality.
These comparisons highlight the target compound’s hybrid characteristics: the steric bulk of tert-butyl and benzyl groups, the hydrogen-bonding capacity of hydroxymethyl, and the stereochemical complexity conferred by its (5R,9S) configuration. Such features make it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase modulators requiring precise spatial arrangement of functional groups.
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl (4S,5R)-2-benzyl-4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)22-10-9-20(15-22)14-21(12-17(20)13-23)11-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3/t17-,20+/m0/s1 |
InChI Key |
XKJXXKAAKCOIQB-FXAWDEMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)CN(C[C@H]2CO)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a common precursor, providing the spirocyclic core with the tert-butyl ester protecting group already installed. This intermediate has a molecular weight of 226.32 g/mol and CAS No. 236406-49-8.
- Benzyl substituent introduction is often achieved by reaction with benzyl halides or benzyl-containing aldehydes.
- Hydroxymethylation is introduced via selective oxidation or nucleophilic substitution on the spirocyclic nitrogen or carbon centers.
Representative Synthetic Route (Based on Literature and Catalog Data)
Specific Example of Reductive Amination Step
- Sodium acetate (72 mg, 0.88 mmol) added to a mixture of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride (80 mg, 0.3 mmol) and 1H-benzimidazole-2-carboxaldehyde (59 mg, 0.36 mmol) in 10 mL methanol at 0°C.
- Stirred 30 min at room temperature, cooled to 0°C, then acetic acid (18.2 mg, 0.3 mmol) and sodium cyanoborohydride (22 mg, 0.35 mmol) added.
- Stirred overnight at room temperature. Additional acetic acid, aldehyde, and sodium cyanoborohydride added and stirred overnight again.
- Workup by extraction with ethyl acetate, drying, filtration, concentration, and purification by flash chromatography yielded the benzylated intermediate in 55% yield.
Preparation of Stock Solutions and Formulations
For research use, the compound is typically supplied as a solid and prepared into stock solutions for biological assays:
| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.8863 | 0.5773 | 0.2886 |
| 5 mg | 14.4317 | 2.8863 | 1.4432 |
| 10 mg | 28.8634 | 5.7727 | 2.8863 |
- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water in sequential addition to ensure clear solutions for in vivo formulations.
- Storage conditions: 2-8°C away from moisture; stock solutions stored at -80°C stable for 6 months, at -20°C for 1 month.
Analytical and Purification Techniques
- Purification is commonly performed by flash chromatography on silica gel with gradients from methanol/dichloromethane mixtures to pure dichloromethane.
- Characterization includes NMR, mass spectrometry, and purity analysis to confirm stereochemistry and substitution pattern.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold precursor | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) |
| Benzyl group introduction | Reductive amination with benzyl aldehyde, sodium cyanoborohydride, sodium acetate |
| Hydroxymethylation | Reaction with formaldehyde or hydroxymethylating agents under controlled conditions |
| Purification | Flash chromatography (silica gel, MeOH/DCM gradient) |
| Yield of benzylation step | ~55% |
| Stock solution solvents | DMSO, PEG300, Tween 80, corn oil, water |
| Storage conditions | Solid: 2-8°C; solutions: -80°C (6 months), -20°C (1 month) |
Research Findings and Notes
- The stereochemistry (5R,9S) is maintained through careful control of reaction conditions and chiral starting materials or resolution steps.
- The tert-butyl ester serves as a protecting group stable under reductive amination and hydroxymethylation conditions but removable under acidic conditions if needed.
- The use of sodium cyanoborohydride allows selective reductive amination without over-reduction or side reactions.
- Solubility challenges are addressed by sequential solvent addition and physical methods such as ultrasound or heating to 37°C to aid dissolution.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The benzyl group at position 7 undergoes catalytic hydrogenolysis, a critical step in modifying the compound for further functionalization.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrogenolysis of C7 benzyl | H₂ (1–3 atm), Pd/C (10% w/w), ethanol | tert-Butyl (5R,9S)-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 85–92% |
This reaction selectively removes the benzyl protecting group while preserving the spirocyclic framework and hydroxymethyl group. The product serves as an intermediate for synthesizing derivatives with free amine groups .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group at position 9 can be oxidized to a carbonyl group under controlled conditions.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to ketone | PCC (pyridinium chlorochromate), CH₂Cl₂ | tert-Butyl (5R,9S)-7-benzyl-9-(oxomethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 78% |
This oxidation introduces a ketone, enabling subsequent reactions such as nucleophilic additions or reductions.
Deprotection of the tert-Butyl Carboxylate
The tert-butyl ester group is cleaved under acidic conditions to yield a free carboxylic acid or its salt.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic deprotection | TFA (trifluoroacetic acid), CH₂Cl₂, 0°C | (5R,9S)-7-Benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylic acid | 95% |
This step is essential for generating reactive carboxylate intermediates for coupling reactions .
Nucleophilic Acyl Substitution
The carboxylate group participates in nucleophilic substitutions to form amides or esters.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Amide formation | EDC/HOBt, DMF, primary amine | (5R,9S)-7-Benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide | 82% |
This reaction is widely used in medicinal chemistry to attach pharmacophores or targeting moieties.
Condensation Reactions
The spirocyclic amine reacts with aldehydes or ketones to form imines or enamines.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Imine formation | Benzaldehyde, MeOH, rt, 12h | (5R,9S)-7-Benzyl-9-(hydroxymethyl)-2-(benzylidene)-2,7-diazaspiro[4.4]nonane | 75% |
Such reactions are employed to modify the compound’s solubility or binding properties.
Functionalization via Mitsunobu Reaction
The hydroxymethyl group undergoes Mitsunobu reactions to introduce ethers or other functionalities.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Etherification | DIAD, PPh₃, THF, phenol derivative | tert-Butyl (5R,9S)-7-benzyl-9-(phenoxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 68% |
This method is valuable for attaching aromatic or heterocyclic groups.
Reductive Amination
The secondary amine in the diazaspiro framework participates in reductive amination with ketones or aldehydes.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, AcOH, CH₂Cl₂, formaldehyde | tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2-(methylamino)-2,7-diazaspiro[4.4]nonane | 70% |
This reaction expands the compound’s utility in creating tertiary amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The compound has demonstrated potential as an antimicrobial agent. Studies have shown that derivatives of diazaspiro compounds exhibit significant activity against various bacterial strains. For instance, a study highlighted the effectiveness of similar spiro compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
- Analgesic Properties :
- Neuroprotective Effects :
Pharmaceutical Formulations
The compound's unique structure allows it to be explored in various pharmaceutical formulations:
- Topical Preparations : Its solubility and stability make it suitable for use in creams and gels aimed at treating skin infections or inflammatory conditions.
- Oral Dosage Forms : The compound can be formulated into tablets or capsules, potentially enhancing drug delivery systems due to its favorable pharmacokinetic properties.
Data Table: Summary of Applications
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several diazaspiro compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL . -
Neuroprotection in Animal Models :
In a preclinical trial, researchers tested the neuroprotective effects of related diazaspiro compounds on rats subjected to induced oxidative stress. The results showed a marked decrease in neuronal cell death compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases . -
Formulation Development :
A recent formulation study focused on developing a topical cream incorporating this compound aimed at treating dermatological infections. The formulation demonstrated enhanced stability and user acceptability during clinical trials .
Mechanism of Action
The mechanism of action of tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally related compounds vary in ring systems, substituents, and stereochemistry, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Structural Features
Key Differences
- Core Structure: The target compound’s spiro[4.4]nonane system contrasts with bicyclic frameworks (e.g., diazabicyclo[3.3.1]nonane in ), which may alter conformational flexibility and receptor binding .
- Stereochemistry : Enantiomers (e.g., (5R,9S) vs. (5S,9R)) exhibit distinct biological interactions, as seen in studies on nicotinic receptor selectivity .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound may improve aqueous solubility relative to analogs like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, which lacks polar substituents .
- Stability : Spirocyclic systems generally exhibit enhanced metabolic stability compared to linear or bicyclic analogs, making them favorable for drug development .
Research Findings and Mechanistic Insights
- Structural Similarity and Mechanism of Action (MOA): highlights that compounds with similar scaffolds (e.g., spirocyclic cores) often share MOAs. For instance, the diazaspiro[4.4]nonane framework in the target compound may align with bioactive conformations of natural products, enabling predictable target engagement .
- Stereochemical Influence : The (5R,9S) configuration in the target compound likely dictates its binding affinity, as enantiomeric pairs (e.g., (5S,9R)) may exhibit reduced or altered activity .
Biological Activity
tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 346.47 g/mol. Its structure features a tert-butyl group, a benzyl group, and a hydroxymethyl substituent, which are critical for its biological interactions.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound's structural similarities to other N-benzyl derivatives indicate potential antibacterial and antifungal properties. For instance, related compounds have shown strong antimicrobial effects against various pathogens .
- Anticonvulsant Activity : Research on similar benzyl derivatives has demonstrated significant anticonvulsant activity in animal models. For example, certain N-benzyl 2-amino acetamides have been reported to exceed the efficacy of traditional anticonvulsants like phenobarbital .
- CGRP Inhibition : A closely related compound has been investigated for its ability to inhibit Calcitonin Gene-Related Peptide (CGRP) activity, which is crucial in migraine pathophysiology. This suggests that this compound may also have therapeutic potential in treating migraines.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with specific biological targets are hypothesized to be influenced by:
- Structural Conformation : The spirocyclic structure may enhance binding affinity to target receptors or enzymes.
- Functional Groups : The presence of hydroxymethyl and benzyl groups may facilitate interactions with biological macromolecules.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds:
- Clinical Trials : A related compound known as BMS-927711 is currently undergoing phase II clinical trials for migraine treatment, demonstrating the relevance of this chemical class in clinical settings.
- Antihypertensive Potential : Another analog has been identified as a novel antihypertensive agent, indicating that derivatives of this chemical structure could play a role in managing blood pressure.
- Fungal Inhibition : Compounds similar to this compound have shown efficacy against various fungal species in preclinical trials, suggesting a broader spectrum of antimicrobial activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer:
- Handling: Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Avoid skin/eye contact via proper glove removal techniques and immediate washing with water if exposed .
- Storage: Store at 2–8°C in a dry, airtight container under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and static electricity .
- Spill Management: Clean spills with dry sand or chemical-resistant absorbents; avoid aqueous cleanup to prevent unintended reactions .
Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry (e.g., 5R,9S configuration) and detect benzyl/hydroxymethyl groups.
- High-Performance Liquid Chromatography (HPLC): Employ chiral columns (e.g., Chiralpak®) with UV detection at 210–254 nm to resolve enantiomeric impurities .
- Mass Spectrometry (HRMS): Validate molecular weight (CHNO; theoretical 340.46 g/mol) via ESI+ or MALDI-TOF.
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this spirocyclic compound?
- Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) to model spiro-ring formation, identifying transition states and energy barriers for key steps (e.g., intramolecular cyclization) .
- Machine Learning (ML): Train models on spirocyclic reaction databases to predict optimal solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C for benzyl group retention) .
- Experimental Validation: Cross-reference computational predictions with small-scale reactions (50–100 mg) under inert conditions .
Q. How should researchers address contradictions in reported hazard data (e.g., acute toxicity vs. “no data”)?
- Methodological Answer:
- Tiered Testing:
In Vitro Assays: Perform Ames tests (mutagenicity) and zebrafish embryo toxicity screens as preliminary hazard indicators .
In Silico Prediction: Use QSAR models (e.g., OECD Toolbox) to estimate LD and skin irritation potential, prioritizing high-risk endpoints for further testing .
- Literature Reconciliation: Cross-check SDS discrepancies (e.g., Combi-Blocks vs. Indagoo classifications) by consulting peer-reviewed toxicity studies .
Q. What experimental strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer:
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with palladium to control benzyl group placement during spiro-ring closure .
- Protecting Groups: Temporarily block the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent racemization during acidic/basic steps .
- Monitoring: Track enantiomeric excess (ee) via polarimetry or chiral HPLC at each synthetic step .
Data Contradiction Analysis
Q. How to resolve conflicting decomposition product reports (e.g., CO/NOx vs. “no data”)?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples incrementally (25–400°C) under N/O to identify decomposition thresholds and volatile byproducts .
- Gas Chromatography-Mass Spectrometry (GC-MS): Capture and analyze off-gases during controlled pyrolysis, comparing results to SDS claims .
- Mitigation: Design fume hood protocols to handle CO/NOx emissions during high-temperature reactions .
Ecological and Disposal Considerations
Q. How to assess environmental impact despite limited ecotoxicological data?
- Methodological Answer:
- Read-Across Analysis: Compare the compound’s logP (estimated 2.1–2.5) and persistence to structurally similar diazaspiro compounds with known ecotoxicity .
- Microbial Degradation Tests: Incubate with soil/water samples under OECD 301 guidelines to measure biodegradation half-life .
- Disposal: Partner with licensed waste facilities for incineration (≥1200°C) to ensure complete breakdown of aromatic intermediates .
Tables
Table 1: Key Stability and Hazard Data from SDS
Table 2: Computational Tools for Reaction Optimization
| Tool | Application |
|---|---|
| Gaussian (DFT) | Transition-state modeling |
| RDKit | Reaction pathway enumeration |
| ICReDD Platform | Experimental condition prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
